molecular formula C19H23NO3 B1237632 Methylcodeine CAS No. 2859-16-7

Methylcodeine

Cat. No. B1237632
CAS RN: 2859-16-7
M. Wt: 313.4 g/mol
InChI Key: HGPQAWTZLJXCTC-SSTWWWIQSA-N
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Description

Methylcodeine, also known as O-Methylcodeine, is a chemical compound with the molecular formula C19H23NO3 . It is also known by other names such as codeine methyl ether and Morphinan .


Synthesis Analysis

The synthesis of Methylcodeine and its impurities such as morphine, codeine dimer, 10-hydroxycodeine, 14-hydroxycodeine, thebaine, and codeinone can be achieved using reversed-phase liquid chromatography with Tunable UV Detector (TUV) and Photodiode Array Detector (PDA) detection by Ultra-High-Performance Liquid Chromatography (UHPLC) .


Molecular Structure Analysis

Methylcodeine has an average mass of 313.391 Da and a monoisotopic mass of 313.167786 Da . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .


Chemical Reactions Analysis

The chemical reactions involving Methylcodeine can be analyzed using reversed-phase liquid chromatography with TUV and PDA detection by UHPLC .


Physical And Chemical Properties Analysis

Methylcodeine has a molecular formula of C19H23NO3 and an average mass of 313.391 Da . More detailed physical and chemical properties would require specific experimental analysis .

Scientific Research Applications

Pain Management

Methylcodeine, also known as 3-methylmorphine , is an opioid used to manage mild to moderate pain, including chronic cancer pain . It is derived from morphine and has antitussive (cough suppressant), antistress, and antidiarrheal properties. In the body, a small amount of methylcodeine is metabolized to form morphine, which binds to opioid receptors in the brain, inducing signaling processes that help reduce pain sensation.

Cough Suppression

Due to its antitussive properties, methylcodeine is commonly used in combination with other drugs for over-the-counter cough relief medication . It is particularly effective in suppressing dry coughs by acting on the brain’s cough center to reduce the cough reflex.

Sedation and Stress Reduction

Methylcodeine has a sedative effect that contributes to its pain-relieving properties. It also has antistress effects, which can be beneficial in treating conditions associated with anxiety and stress .

Diarrhea Control

The antidiarrheal property of methylcodeine makes it useful in controlling diarrhea. It slows down bowel movement, providing relief from the symptoms associated with this condition .

Analytical Chemistry

In analytical chemistry, reliable techniques are developed to detect methylcodeine for both quality control of pharmaceutical formulations and identifying drug misuse in the community. Methods include colorimetry, spectrophotometry, electrochemistry, and chromatography .

Drug Design and Optimization

The methylation of morphine to produce methylcodeine is an example of the “magic methyl” effect in drug discovery and development. This process can lead to significant changes in pharmacodynamic or pharmacokinetic properties, which is crucial for the rational design and optimization of bioactive molecules .

Biomedical Research

Methylcodeine’s role in biomedical research extends to exploring its interactions with other compounds and its effects on biological systems. Understanding these interactions can lead to the development of new therapeutic strategies .

Nanomedicine

While not directly related to methylcodeine, the principles of nanomedicine and the use of novel nanomaterials in the biomedical field can be applied to the study of methylcodeine’s effects at the nanoscale. This includes investigating its potential in targeted drug delivery systems and its interactions with other nanomaterials .

Mechanism of Action

Target of Action

Methylcodeine, also known as codeine methyl ether, is an opioid analgesic . Its primary target is the mu-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. When activated, it can lead to analgesic effects, altering the perception of and response to pain .

Mode of Action

Methylcodeine acts as an agonist of the mu-opioid receptor . This means it binds to the MOR and activates it. Activation of the MOR leads to a decrease in the perception of pain, without impairing consciousness or altering other sensory functions . It is metabolized in the liver to produce morphine, which is ten times more potent against the mu receptor .

Biochemical Pathways

Methylcodeine is metabolized primarily through the cytochrome P450 2D6 (CYP2D6) pathway . This enzyme is responsible for the O-demethylation of codeine to morphine . The morphine then acts on the MOR to produce its analgesic effects .

Pharmacokinetics

The pharmacokinetics of Methylcodeine involves its absorption, distribution, metabolism, and excretion (ADME). It is generally taken orally and has a bioavailability of about 60% . It is metabolized in the liver by CYP2D6 to morphine, CYP3A4 to norcodeine, and UGT2B7 to 3- and 6- glucuronides of codeine, norcodeine, and morphine . The onset of action is typically 15-30 minutes, with a maximum effect at two hours . Its effects last for about four to six hours .

Result of Action

The primary result of Methylcodeine’s action is analgesia , or pain relief . By activating the MOR, it increases the threshold for pain, thereby decreasing the perception of pain . This makes it effective for the relief of mild to moderately severe pain .

Action Environment

The action of Methylcodeine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. Drugs that inhibit CYP2D6 can reduce the conversion of codeine to morphine, potentially reducing its analgesic effect . On the other hand, drugs that induce CYP2D6 can increase this conversion, potentially leading to increased analgesic effects or toxicity . Additionally, genetic polymorphisms in CYP2D6 can lead to variations in the metabolism of codeine, affecting its efficacy and safety .

Safety and Hazards

Methylcodeine is a controlled product and may require documentation to meet relevant regulations . It can be harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name

(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4-7,12-13,15,18H,8-10H2,1-3H3/t12-,13+,15-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPQAWTZLJXCTC-SSTWWWIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951258
Record name 3,6-Dimethoxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2859-16-7
Record name Codeine methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2859-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O(6)-Codeine methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002859167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Dimethoxy-17-methyl-7,8-didehydro-4,5-epoxymorphinan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5α,6α)-7,8-didehydro-4,5-epoxy-3,6-dimethoxy-17-methylmorphinan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.795
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYLCODEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15M9MY9A04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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